molecular formula C20H20ClN5O2 B2652644 6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878733-37-0

6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2652644
CAS RN: 878733-37-0
M. Wt: 397.86
InChI Key: QEBWWOHUFPKQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H20ClN5O2 and its molecular weight is 397.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Purine Analogs and Imidazoles

One foundational aspect of research involving this compound is its role in the synthesis of purine analogs and related imidazoles. Studies have demonstrated methodologies for preparing various disubstituted imidazoles, which are crucial precursors for purine analogs, highlighting the compound's significance in synthetic organic chemistry (Alves, Proença, & Booth, 1994). Such synthetic routes are essential for developing new pharmaceuticals and exploring the biological activities of purine-based molecules.

Novel Spiro-Linked and Imidazoline Derivatives

Research has also explored the reaction of similar structural motifs with isothiocyanates, leading to novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones. These compounds, characterized by their unique structural features, have potential applications in medicinal chemistry, given their novel frameworks which could interact with various biological targets (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Inhibitory Activity on Vascular Smooth Muscle Cell Proliferation

The compound's framework has been utilized in the design and synthesis of derivatives showing inhibitory activity on the proliferation of vascular smooth muscle cells, indicating its potential for developing treatments against diseases characterized by vascular proliferation (Ryu et al., 2008). This highlights the compound's relevance in cardiovascular research and drug development.

Anticancer and Antitumor Potential

Further investigations into related compounds have uncovered their cytotoxicity against cancer cell lines, suggesting the potential of such molecules in anticancer therapy. The synthesis of naphth[2,3-d]imidazole-4,9-diones and their derivatives demonstrates this potential, with some compounds showing high levels of activity and selectivity against solid tumors (Kuo et al., 1996). This indicates the broader implications of research on compounds like "6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione" in developing new cancer treatments.

properties

IUPAC Name

6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c1-6-9-24-18(27)16-17(23(5)20(24)28)22-19-25(12(3)13(4)26(16)19)14-8-7-11(2)15(21)10-14/h6-8,10H,1,9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBWWOHUFPKQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.